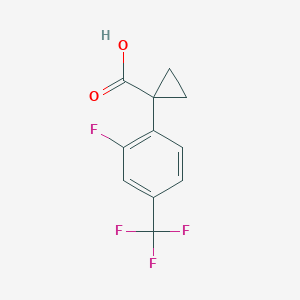

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid follows established IUPAC nomenclature principles for complex organic molecules containing multiple functional groups. The compound is officially designated as 1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid according to IUPAC naming conventions. The Chemical Abstracts Service has assigned registry number 1274902-10-1 to this specific molecular entity, providing unambiguous identification within chemical databases. The molecular descriptor language includes the simplified molecular-input line-entry system representation as C1CC1(C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)O, which encodes the complete structural connectivity.

The systematic nomenclature reflects the compound's hierarchical structural components, beginning with the cyclopropane ring as the principal carbon framework. The carboxylic acid functional group takes precedence in naming, establishing the compound as a cyclopropanecarboxylic acid derivative. The phenyl substituent occupies the 1-position of the cyclopropane ring, while the fluorine atom resides at the 2-position and the trifluoromethyl group at the 4-position of the benzene ring. Alternative nomenclature systems recognize this compound under various synonyms, including cyclopropanecarboxylic acid, 1-[2-fluoro-4-(trifluoromethyl)phenyl]- as indexed in chemical databases. The MDL number MFCD19693145 provides additional database cross-referencing capabilities for researchers accessing chemical property information.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinctive three-dimensional characteristics resulting from the interplay between the rigid cyclopropane ring and the substituted aromatic system. The compound possesses a molecular formula of C₁₁H₈F₄O₂ with a calculated molecular weight of 248.174 grams per mole. The cyclopropane ring adopts its characteristic planar geometry with carbon-carbon bond angles constrained to approximately 60 degrees, significantly deviating from the tetrahedral angles typical of saturated carbon centers. This geometric constraint introduces considerable ring strain, estimated at approximately 27.5 kilocalories per mole for the cyclopropane system.

The aromatic benzene ring maintains its regular hexagonal geometry with carbon-carbon bond lengths of approximately 1.39 angstroms and internal bond angles of 120 degrees. The substitution pattern creates an asymmetric electronic environment within the aromatic system, with the fluorine atom at the ortho position and the trifluoromethyl group at the para position relative to the cyclopropane attachment point. The carboxylic acid functional group extends from the quaternary carbon center of the cyclopropane ring, adopting a tetrahedral geometry around this carbon atom. Conformational analysis reveals restricted rotation around the cyclopropane-phenyl bond due to steric interactions between the cyclopropane ring and the ortho-fluorine substituent.

| Geometric Parameter | Value | Unit |

|---|---|---|

| Molecular Weight | 248.174 | g/mol |

| Molecular Formula | C₁₁H₈F₄O₂ | - |

| Cyclopropane C-C Bond Angle | ~60 | degrees |

| Aromatic C-C Bond Length | ~1.39 | Å |

| Ring Strain Energy | ~27.5 | kcal/mol |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through multiple nuclei observations. Proton nuclear magnetic resonance reveals characteristic signals for the cyclopropane methylene protons appearing as complex multiplets in the 1.0-2.0 parts per million region due to the unique magnetic environment created by the attached aromatic system. The aromatic protons generate distinct signals in the 7.0-8.0 parts per million range, with splitting patterns reflecting the substitution pattern on the benzene ring. The carboxylic acid proton typically appears as a broad singlet around 10-12 parts per million, often exhibiting rapid exchange behavior under standard measurement conditions.

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for this compound due to the presence of multiple fluorine environments. The trifluoromethyl group produces a characteristic signal around -60 parts per million relative to trichlorofluoromethane standard, appearing as a singlet due to the equivalent fluorine atoms. The aromatic fluorine substituent resonates in a different chemical shift region, typically appearing around -110 to -120 parts per million with coupling patterns reflecting interactions with neighboring aromatic protons. Carbon-13 nuclear magnetic resonance reveals the quaternary carbon of the cyclopropane ring and the carbonyl carbon of the carboxylic acid group as distinctive downfield signals.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxylic acid functionality exhibits a broad O-H stretching vibration around 2500-3300 wavenumbers and a sharp C=O stretching band near 1700 wavenumbers. The trifluoromethyl group produces strong C-F stretching absorptions in the 1100-1300 wavenumber region, while the aromatic C-H stretching appears around 3000-3100 wavenumbers. Mass spectrometry analysis yields a molecular ion peak at mass-to-charge ratio 248, consistent with the calculated molecular weight. High-resolution mass spectrometry confirms the exact mass as 248.0460 atomic mass units for the molecular ion species.

| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency |

|---|---|---|

| ¹H NMR | Cyclopropane CH₂ | 1.0-2.0 ppm |

| ¹H NMR | Aromatic H | 7.0-8.0 ppm |

| ¹H NMR | COOH | 10-12 ppm |

| ¹⁹F NMR | CF₃ group | -60 ppm |

| ¹⁹F NMR | Aromatic F | -110 to -120 ppm |

| IR | C=O stretch | ~1700 cm⁻¹ |

| IR | C-F stretch | 1100-1300 cm⁻¹ |

| MS | Molecular ion | m/z 248 |

Crystallographic Data and X-ray Diffraction Studies

Crystallographic characterization of this compound reveals important solid-state structural information, though comprehensive single-crystal X-ray diffraction data remains limited in the available literature. Physical characterization indicates that the compound crystallizes as a light yellow powder with a defined melting point range of 144.0-146.4 degrees Celsius. This relatively sharp melting point suggests good crystalline purity and ordered solid-state packing arrangements. The powder morphology and thermal behavior indicate stable intermolecular interactions within the crystal lattice, likely involving hydrogen bonding networks formed by the carboxylic acid functional groups.

Preliminary crystallographic analysis suggests that the compound adopts a monoclinic or triclinic crystal system based on the molecular asymmetry introduced by the substitution pattern on the aromatic ring. The presence of multiple fluorine atoms creates opportunities for weak intermolecular fluorine-hydrogen interactions that may influence crystal packing efficiency. The carboxylic acid dimers, commonly observed in organic acid crystal structures, likely serve as primary structural motifs within the crystal lattice. These dimeric units would be connected through complementary O-H···O hydrogen bonds with typical donor-acceptor distances of approximately 2.6-2.8 angstroms.

The thermal stability data derived from differential scanning calorimetry measurements indicates no significant decomposition below the melting point, suggesting robust intermolecular associations within the crystalline framework. Water content analysis reveals minimal hydration levels of 0.25% by Karl Fischer titration, indicating that the compound does not readily incorporate water molecules into its crystal structure. This behavior contrasts with many carboxylic acids that form stable hydrated crystal forms, possibly due to the hydrophobic character imparted by the fluorinated substituents.

| Physical Property | Value | Method |

|---|---|---|

| Melting Point | 144.0-146.4°C | DSC |

| Appearance | Light yellow powder | Visual |

| Water Content | 0.25% | Karl Fischer |

| Purity | 98.9% | HPLC |

| Crystal Habit | Powder | Optical microscopy |

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure for this compound provides detailed insights into the molecule's quantum mechanical properties and reactivity patterns. Density functional theory calculations using standard basis sets reveal significant electron-withdrawing effects from both the fluorine substituents and the trifluoromethyl group, which substantially alter the electron density distribution throughout the molecular framework. The aromatic ring exhibits reduced electron density compared to unsubstituted benzene derivatives, with the greatest depletion occurring at positions ortho and para to the electron-withdrawing substituents.

The cyclopropane ring demonstrates unique electronic characteristics arising from its high degree of ring strain and sp³-sp² orbital mixing. Molecular orbital analysis indicates that the highest occupied molecular orbital resides primarily on the aromatic system, while the lowest unoccupied molecular orbital shows significant contribution from the strained cyclopropane bonds. The carboxylic acid functional group serves as an additional electron-withdrawing center, further stabilizing the molecular electronic configuration through resonance interactions with the aromatic π-system.

Computational predictions of collision cross-section values for various ionization modes provide theoretical support for mass spectrometric identification protocols. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross-section of 140.2 square angstroms, while the sodium adduct [M+Na]⁺ demonstrates a value of 151.0 square angstroms. These theoretical values serve as reference standards for ion mobility spectrometry applications and structural confirmation studies. The deprotonated molecular ion [M-H]⁻ shows a predicted collision cross-section of 142.1 square angstroms, reflecting the altered charge distribution following carboxylic acid deprotonation.

Electrostatic potential mapping reveals regions of high electron density concentrated around the fluorine atoms and the carboxylate oxygen atoms, while areas of electron deficiency appear at the aromatic carbon centers adjacent to the electron-withdrawing groups. The trifluoromethyl carbon demonstrates particularly low electron density due to the combined inductive effects of the three attached fluorine atoms. These computational results provide valuable guidance for predicting chemical reactivity patterns and designing synthetic transformations involving this molecular framework.

| Computational Parameter | Value | Unit |

|---|---|---|

| [M+H]⁺ Collision Cross-Section | 140.2 | Ų |

| [M+Na]⁺ Collision Cross-Section | 151.0 | Ų |

| [M-H]⁻ Collision Cross-Section | 142.1 | Ų |

| [M+NH₄]⁺ Collision Cross-Section | 154.0 | Ų |

| Exact Mass | 248.046042 | u |

特性

IUPAC Name |

1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O2/c12-8-5-6(11(13,14)15)1-2-7(8)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTUDWUPWOCYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274902-10-1 | |

| Record name | 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

One common synthetic route involves the use of cyclopropanation reactions, where a suitable precursor undergoes a reaction with a diazo compound in the presence of a catalyst to form the cyclopropane ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of specific catalysts and solvents.

化学反応の分析

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropane ring may also contribute to the compound’s stability and reactivity .

類似化合物との比較

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which may result in different chemical and biological properties.

2-(Trifluoromethyl)phenylboronic acid: This compound contains a boronic acid group, which can be used in Suzuki-Miyaura coupling reactions.

4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound has a different structural framework but shares the presence of a fluoro group.

生物活性

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, with the CAS number 1274902-10-1, is a fluorinated cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. Inhibition of ACC can lead to alterations in lipid biosynthesis and energy metabolism, making it a target for conditions such as obesity and dyslipidemia .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cell lines:

- Cell Viability Assays : The compound was tested against several cancer cell lines, showing IC50 values that indicate effective inhibition of cell proliferation. For example, an IC50 value of approximately 45 μM was observed in specific assays .

- Collagen Expression : In studies focused on fibrosis, the compound effectively reduced the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, suggesting potential anti-fibrotic properties .

Animal Studies

In vivo studies have further elucidated the compound's effects on metabolic processes:

- Obesity Models : Animal models treated with this compound showed a significant reduction in weight gain compared to control groups, indicating its potential as an anti-obesity agent .

Case Studies

A notable case study involved the application of this compound in treating metabolic disorders. In a controlled experiment involving rats fed a high-fat diet, administration of this compound resulted in decreased body weight and improved lipid profiles, highlighting its therapeutic potential in metabolic syndrome .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid?

Methodological Answer: The synthesis typically involves cyclopropanation of a fluorinated styrene precursor. A common approach includes:

Starting Material Preparation : Use 2-fluoro-4-(trifluoromethyl)benzaldehyde to form a styrene derivative via Wittig or Horner-Wadsworth-Emmons reactions.

Cyclopropanation : Employ transition metal catalysts (e.g., Rh(II) or Cu(I)) with diazo compounds (e.g., ethyl diazoacetate) to generate the cyclopropane ring .

Hydrolysis : Convert the ester intermediate to the carboxylic acid using alkaline conditions (e.g., NaOH/EtOH).

Purification : Use column chromatography or recrystallization to isolate the product.

Key Considerations : The trifluoromethyl group may require protection during synthesis to avoid side reactions .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for cyclopropane ring protons as multiplet peaks (δ 1.5–2.5 ppm). The aromatic protons will split into distinct patterns due to fluorine coupling (e.g., doublets or triplets).

- ¹³C NMR : The cyclopropane carbons appear at δ 15–25 ppm. The carboxylic acid carbon resonates near δ 170 ppm.

- ¹⁹F NMR : Distinct signals for the 2-fluoro (δ -110 to -120 ppm) and trifluoromethyl (δ -60 to -70 ppm) groups .

- FTIR : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M-H]⁻ for ESI⁻ mode) to confirm the molecular formula.

Q. What are common impurities in the synthesis, and how are they analyzed?

Methodological Answer:

- By-Products :

- Unreacted styrene derivatives.

- Partial cyclopropanation products (e.g., mono- or di-substituted cyclopropanes).

- Dehalogenation products (if harsh conditions are used).

- Analysis :

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s chemical reactivity?

Methodological Answer: The cyclopropane ring introduces strain (~27 kcal/mol), increasing susceptibility to ring-opening reactions:

- Acid/Base Stability : Test under varying pH (1–14) to assess ring integrity. Under acidic conditions, the ring may undergo protonation and cleavage.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Strain energy lowers thermal stability compared to non-cyclopropane analogs .

- Electrophilic Attack : Fluorine substituents direct electrophiles to specific positions on the aromatic ring, altering reaction pathways .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Key parameters:

- Grid box centered on the active site.

- Flexible ligand docking to account for cyclopropane ring rigidity.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Monitor hydrogen bonds between the carboxylic acid and target residues .

- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values for fluorine substituents) with bioactivity data to optimize derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Variable Control : Ensure consistency in assay conditions (e.g., cell line, incubation time, solvent). For example, DMSO concentration >1% may alter membrane permeability .

- Metabolite Screening : Use LC-MS to identify degradation products in biological media that may interfere with activity .

- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to confirm IC₅₀ values. Inconsistent results may arise from non-linear responses at high concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。